Dipropargylamine
Overview
Description
Dipropargylamine is a chemical compound with the molecular formula C6H7N . It is also known by other names such as Di-2-propynylamine, N-2-Propynyl-2-propyn-1-amine, and others . The molecular weight of this compound is 93.13 g/mol .
Synthesis Analysis
N-Substituted dipropargylamines, which are suitable as functionalized linkers for peptide stapling, can be synthesized in one step under mild conditions from commercially available starting materials .
Molecular Structure Analysis
This compound contains a total of 13 bonds, including 6 non-H bonds, 2 multiple bonds, 2 rotatable bonds, 2 triple bonds, and 1 secondary amine (aliphatic) .
Chemical Reactions Analysis
Propargylamines, including this compound, have been synthesized using a variety of synthetic strategies, including A3 couplings and C–H functionalization of alkynes . Both racemic and enantioselective approaches have been reported .
Physical and Chemical Properties Analysis
This compound has a molecular weight of 93.13 g/mol, an exact mass of 93.057849228 g/mol, and a monoisotopic mass of 93.057849228 g/mol . It has 1 hydrogen bond donor count, 1 hydrogen bond acceptor count, and 2 rotatable bond counts . The XLogP3-AA of this compound is 0 .
Scientific Research Applications
Cyclopolymerization and Polymer Chemistry
Dipropargylamine is actively used in cyclopolymerization processes. For instance, its cyclopolymerization with dipropargylammonium bromide, catalyzed by various transition metal catalysts like PdCl2 and Mo-based catalysts, results in high-yield polymers. These polymers exhibit distinctive properties, including high conjugated unsaturation and insolubility in organic solvents, which are of interest in material science and polymer chemistry (Gal & Choi, 1995).
Organic Synthesis and Pharmaceutical Applications
In pharmaceutical research, this compound is utilized in the synthesis of complex molecules. For example, it plays a key role in the synthesis of the HSP90 inhibitor AT13387, used in clinical trials for treating refractory gastrointestinal stromal tumors (GIST). The compound is synthesized via cycloaddition of this compound derivatives, demonstrating its utility in developing novel therapeutic agents (Liang et al., 2014).
Analytical Chemistry and Spectroscopy
This compound is significant in the field of analytical chemistry. For example, its pyrolysis leads to the formation of propargylimine, which was studied using Fourier transform infrared spectrometry and microwave spectroscopy. This research contributes to our understanding of the chemical behavior of this compound under thermal conditions (Hamada et al., 1984).
Catalysis and Chemical Reactions
This compound is also used in catalytic processes. A study demonstrated its use in double A3-coupling of primary amines, catalyzed by gold complexes. This process is important for synthesizing a family of dipropargylamines, revealing its versatility in organic synthesis (Grirrane et al., 2018).
Mechanism of Action
Target of Action
Dipropargylamine is a compound with the molecular formula C6H7N . It is used as a precursor to other compounds . .
Mode of Action
Propargylamines, a related class of compounds, are known to be involved in a three-component coupling reaction among aldehyde, alkyne (terminal acetylene), and amine . This reaction, known as A3 coupling, results in the formation of propargylamine . The in situ generated metal acetylide from π-alkyne–metal complex reacts with imine or iminium ion, resulting in the formation of propargylamine .
Biochemical Pathways
Propargylamines, a related class of compounds, are known to be used in heterocyclic chemistry and pharmaceutical chemistry . They have a significant impact as a pharmacophore used in medicinal chemistry .
Pharmacokinetics
Understanding the pharmacokinetics of a compound is crucial for predicting its bioavailability and potential therapeutic effects .
Result of Action
N-substituted dipropargylamines have been used as functionalized linkers for the stapling of diazido peptides .
Biochemical Analysis
Biochemical Properties
Dipropargylamine plays a significant role in biochemical reactions, particularly in the synthesis of cyclic peptides. It acts as a functionalized linker for peptide stapling, which enhances the pharmacological properties of peptides by increasing their binding affinity, resistance to proteolytic degradation, and cell permeability . This compound interacts with various enzymes and proteins, including those involved in the Cu-catalyzed azide-alkyne cycloaddition reaction, which is crucial for peptide cyclization . These interactions are primarily covalent, forming stable linkages that contribute to the structural rigidity and biological activity of the resulting peptides.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to enhance the biological activity of stapled peptides, which can inhibit protein-protein interactions and modulate cellular functions . The compound’s ability to increase cell permeability allows it to effectively deliver therapeutic peptides into cells, thereby influencing cell function and signaling pathways. Additionally, this compound’s role in peptide stapling can lead to changes in gene expression by stabilizing peptide structures that interact with DNA or RNA .
Molecular Mechanism
At the molecular level, this compound exerts its effects through covalent binding interactions with biomolecules. It participates in the Cu-catalyzed azide-alkyne cycloaddition reaction, forming stable triazole linkages that enhance the structural rigidity and biological activity of peptides . This reaction mechanism involves the activation of terminal alkynes and azides, leading to the formation of cyclic peptides with improved pharmacological properties. This compound’s ability to form these stable linkages is crucial for its role in peptide stapling and its subsequent effects on cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but its long-term effects on cellular function can vary depending on the experimental setup . Studies have shown that this compound can maintain its activity over extended periods, allowing for sustained modulation of cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively modulate cellular functions without causing significant toxicity . At higher doses, this compound may exhibit toxic or adverse effects, including potential damage to cellular structures and disruption of metabolic processes . Threshold effects have been observed, indicating that careful dosage optimization is necessary to achieve the desired therapeutic outcomes while minimizing adverse effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biochemical reactions . The compound’s role in the Cu-catalyzed azide-alkyne cycloaddition reaction highlights its involvement in metabolic processes that lead to the synthesis of cyclic peptides. These metabolic pathways can influence metabolic flux and metabolite levels, contributing to the overall biochemical activity of this compound .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate the compound’s localization and accumulation in specific cellular compartments, enhancing its biological activity. The transport and distribution of this compound are crucial for its effective delivery and function in biochemical reactions .
Subcellular Localization
This compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . The compound’s ability to localize within certain subcellular regions can affect its activity and function, contributing to its overall biochemical properties. Understanding the subcellular localization of this compound is essential for elucidating its role in cellular processes and optimizing its therapeutic potential .
Properties
IUPAC Name |
N-prop-2-ynylprop-2-yn-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N/c1-3-5-7-6-4-2/h1-2,7H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGSODMOUXWISAG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNCC#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70219243 | |
Record name | Di-2-propynylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70219243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
93.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6921-28-4 | |
Record name | Dipropargylamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6921-28-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dipropargylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006921284 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dipropargylamine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80652 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Di-2-propynylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70219243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Di-2-propynylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.306 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIPROPARGYLAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TST5UMI4J4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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